N-(4-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a thiadiazole ring, a phenyl group, and a benzo[d][1,3]dioxole moiety
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of 1,3,4-thiadiazole , which is known to exhibit a broad spectrum of biological activities, including anticancer , antimicrobial , antibacterial , antitubercular , anti-inflammatory , antifungal , antihypertensive , antidepressant , antileishmanial , and antimycobacterial properties. Therefore, it’s plausible that the compound interacts with multiple targets.
Mode of Action
Based on its structural similarity to other 1,3,4-thiadiazole derivatives , it is likely that the compound interacts with its targets, leading to changes in their function. This interaction could potentially inhibit or enhance the activity of the targets, leading to downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the broad range of biological activities exhibited by other 1,3,4-thiadiazole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction often requires heating and the presence of a dehydrating agent to facilitate ring closure.
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Amination: : The phenylamino group is introduced through a nucleophilic substitution reaction, where an appropriate phenylamine reacts with the thiadiazole intermediate.
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Coupling with Benzo[d][1,3]dioxole-5-carboxylic Acid: : The final step involves coupling the thiadiazole intermediate with benzo[d][1,3]dioxole-5-carboxylic acid. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using larger volumes of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially opening it up to form simpler amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, N-(4-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has shown potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of dyes and pigments due to its aromatic structure.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-1,3-benzodioxole-5-carboxamide: Similar structure but lacks the thiadiazole ring.
N-(4-Heptanyl)-1,3-benzodioxole-5-carboxamide: Similar structure but with a different substituent on the benzodioxole ring.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Contains a thiazole ring instead of a thiadiazole ring.
Uniqueness
N-(4-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of both a thiadiazole ring and a benzo[d][1,3]dioxole moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[4-(5-anilino-1,3,4-thiadiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S/c27-20(15-8-11-18-19(12-15)29-13-28-18)23-17-9-6-14(7-10-17)21-25-26-22(30-21)24-16-4-2-1-3-5-16/h1-12H,13H2,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRTZQKJAWNLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(S4)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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